5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring, a triazole moiety, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Triazole Moiety: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.
Pyrimidine Core Synthesis: The pyrimidine core is often synthesized through a condensation reaction involving appropriate precursors.
Final Coupling: The triazole, piperidine, and pyrimidine units are then coupled together under suitable conditions, often involving a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the triazole moiety.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutics: It may have therapeutic effects in treating certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Manufacturing: Utilized in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chlorine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
5-chloro-2-methylisothiazol-3-one: Used as a preservative in various products.
Uniqueness
5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its combination of a pyrimidine core, piperidine ring, and triazole moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20ClN7 |
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Molecular Weight |
321.81 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H20ClN7/c1-20(14-16-10-12(15)11-17-14)13-2-6-21(7-3-13)8-9-22-18-4-5-19-22/h4-5,10-11,13H,2-3,6-9H2,1H3 |
InChI Key |
VYYWDXXLESTJEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCN2N=CC=N2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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